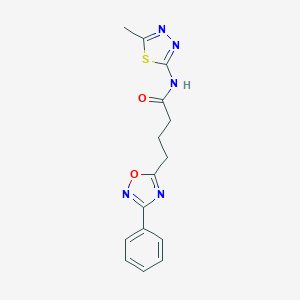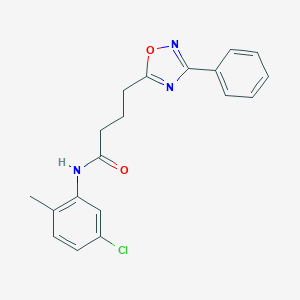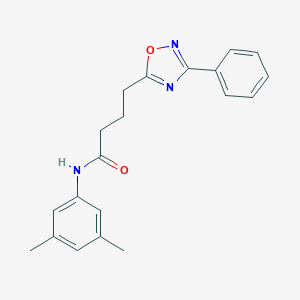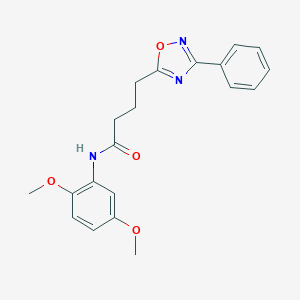![molecular formula C20H21NO3 B277578 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, some studies have suggested that this compound exerts its effects through the following mechanisms:
1. Inhibition of Protein Kinase B (Akt): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit Akt, a protein kinase that is involved in various cellular processes such as cell survival, proliferation, and metabolism.
2. Activation of AMP-Activated Protein Kinase (AMPK): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to activate AMPK, a protein kinase that is involved in cellular energy homeostasis.
3. Inhibition of Nuclear Factor-kappa B (NF-κB): 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation, apoptosis, and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
3. Anti-tumor Effects: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments include:
1. High Potency: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be highly potent, with an IC50 value in the nanomolar range.
2. Selectivity: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be selective for its target proteins, with little or no activity against other proteins.
3. Stability: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to be stable under various conditions, making it suitable for use in lab experiments.
The limitations of using 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments include:
1. Cost: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that can be expensive to produce.
2. Lack of Clinical Data: There is limited clinical data on the safety and efficacy of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, making it difficult to extrapolate findings from lab experiments to humans.
3. Potential for Off-Target Effects: As with any synthetic compound, there is a potential for off-target effects that may interfere with the interpretation of lab experiments.
Orientations Futures
There are several potential future directions for the study of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, including:
1. Development of Novel Therapeutics: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop novel therapeutics based on this compound
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the condensation of 4-isopropylbenzaldehyde with methylamine to form N-methyl-4-isopropylbenzylamine. The second step involves the reaction of N-methyl-4-isopropylbenzylamine with ethyl pyruvate to form the corresponding imine. The final step is the reduction of the imine with sodium borohydride to yield 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential applications of this compound include:
1. Cancer Research: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
2. Neurological Disorders: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have neuroprotective effects in animal models of neurological disorders. This compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
3. Cardiovascular Diseases: 3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have cardioprotective effects in animal models of cardiovascular diseases. This compound has been shown to reduce myocardial infarct size and improve cardiac function.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-hydroxy-1-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C20H21NO3/c1-13(2)14-8-10-15(11-9-14)18(22)12-20(24)16-6-4-5-7-17(16)21(3)19(20)23/h4-11,13,24H,12H2,1-3H3 |
Clé InChI |
CXSRQLAABSZETK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)





![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)